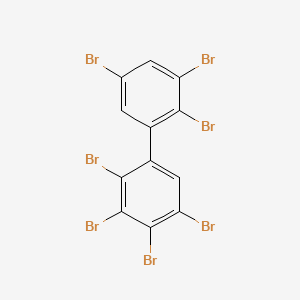
1,1'-Biphenyl, 2,2',3,3',4,5,5'-heptabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- is a brominated biphenyl compound It is a derivative of biphenyl, where seven hydrogen atoms are replaced by bromine atoms
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial production methods for this compound may involve large-scale bromination processes, where biphenyl is reacted with bromine in the presence of a catalyst to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The compound can be reduced to form less brominated biphenyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form biphenyl carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other brominated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics of brominated biphenyls.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- can be compared with other brominated biphenyl compounds, such as:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5-heptachloro-: Similar in structure but with chlorine atoms instead of bromine.
1,1’-Biphenyl, 2,2’,3,3’,4,5,5’,6-Octachloro-: Contains eight chlorine atoms, making it more heavily substituted.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another brominated biphenyl with different substitution patterns.
The uniqueness of 1,1’-Biphenyl, 2,2’,3,3’,4,5,5’-heptabromo- lies in its specific bromination pattern, which imparts distinct chemical and physical properties compared to its chlorinated or differently brominated counterparts.
Eigenschaften
CAS-Nummer |
82865-92-7 |
|---|---|
Molekularformel |
C12H3Br7 |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
1,2,3,4-tetrabromo-5-(2,3,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H |
InChI-Schlüssel |
ODFOICVBRZRHID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















